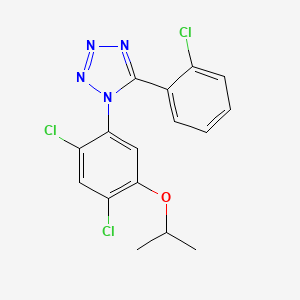
2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl isopropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl isopropyl ether is a useful research compound. Its molecular formula is C16H13Cl3N4O and its molecular weight is 383.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl isopropyl ether (CAS: 338961-45-8) is a complex organic compound featuring a tetraazole ring and multiple chlorinated phenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.
The molecular formula of the compound is C16H13Cl3N4O, with a molar mass of 383.66 g/mol. The predicted boiling point is approximately 530.1 °C, and it has a density of about 1.46 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C16H13Cl3N4O |
| Molar Mass | 383.66 g/mol |
| Boiling Point | 530.1 °C (predicted) |
| Density | 1.46 g/cm³ (predicted) |
| pKa | -0.21 (predicted) |
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications, particularly in antimicrobial and anticancer therapies.
Anticancer Potential
The tetraazole ring structure is known to influence biological activity significantly. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain tetraazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . The specific mechanism of action may involve interaction with cellular pathways associated with cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds or structural analogs:
- Antifungal Activity : Research on related pyrazole compounds indicated significant antifungal activity, suggesting that similar structural features in tetraazole derivatives might yield comparable results .
- Cytotoxicity Studies : A study on thiazole and pyrazole derivatives highlighted their anticancer properties through IC50 values indicating effective concentrations against various cancer cell lines . While exact data for our compound are not available, the trends suggest potential for similar activity.
- Structure-Activity Relationship (SAR) : An analysis of SAR in related compounds revealed that electron-withdrawing groups like chlorine enhance biological activity. This finding supports the hypothesis that the chlorinated structure of our compound could contribute positively to its bioactivity .
Properties
IUPAC Name |
5-(2-chlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N4O/c1-9(2)24-15-8-14(12(18)7-13(15)19)23-16(20-21-22-23)10-5-3-4-6-11(10)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXWFSGEIZXYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














